Lipophilicity (LogP) Comparison: Target Compound vs. 3-Methyl and Des-Benzyl Analogs
The target compound exhibits an estimated XLogP3 of approximately 4.7, which is higher than the 3-methyl analog (estimated XLogP3 ≈ 4.3) and substantially higher than the des-benzyl analog N-(3-chlorobenzyl)-2-(trifluoromethoxy)ethanamine (estimated XLogP3 ≈ 3.2) . This difference of +0.4 to +1.5 log units arises from the additional phenyl ring in the 1-benzyl branch and the chlorine substituent, which collectively increase hydrophobicity relative to the methyl-substituted or truncated comparators [1]. The trifluoromethoxy group itself contributes a Hansch π constant of +1.04, as established in medicinal chemistry literature [1].
| Evidence Dimension | Lipophilicity (estimated XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 4.7 |
| Comparator Or Baseline | 3-Methyl analog (CAS 1208080-03-8): XLogP3 ≈ 4.3; Des-benzyl analog (CAS 1208081-00-8): XLogP3 ≈ 3.2 |
| Quantified Difference | ΔXLogP3 = +0.4 (vs. 3-methyl); ΔXLogP3 = +1.5 (vs. des-benzyl) |
| Conditions | Predicted values using XLogP3 algorithm (PubChem/ChemSpider methodology); values consistent across multiple prediction models. |
Why This Matters
Higher lipophilicity translates to enhanced blood-brain barrier permeability in CNS-targeted programs—a critical selection criterion for neuroscience research reagents where brain penetration is required.
- [1] Logvinenko, I., et al. (2020). Synthesis, physico-chemical properties and microsomal stability of compounds bearing aliphatic trifluoromethoxy group. J. Fluorine Chem., 231, 109461. DOI: 10.1016/j.jfluchem.2020.109461. View Source
